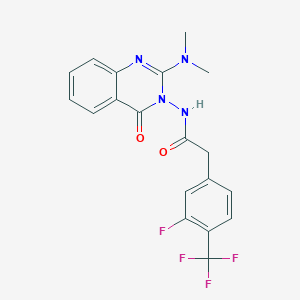
3-(6-Bromo-1-oxoisoquinolin-2(1H)-yl)piperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Piperidinedione, 3-(6-bromo-1-oxo-2(1H)-isoquinolinyl)- typically involves the reaction of piperidinedione with a brominated isoquinoline derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Piperidinedione, 3-(6-bromo-1-oxo-2(1H)-isoquinolinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone form.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2,6-Piperidinedione, 3-(6-bromo-1-oxo-2(1H)-isoquinolinyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,6-Piperidinedione, 3-(6-bromo-1-oxo-2(1H)-isoquinolinyl)- involves its interaction with specific molecular targets and pathways. As a lenalidomide analog, it may modulate the immune response, inhibit angiogenesis, and induce apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but they likely involve the modulation of cytokine production and the inhibition of certain signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lenalidomide: Shares structural similarities and has similar biological activities.
Thalidomide: Another analog with comparable therapeutic properties.
Pomalidomide: A related compound with enhanced potency and efficacy.
Uniqueness
2,6-Piperidinedione, 3-(6-bromo-1-oxo-2(1H)-isoquinolinyl)- is unique due to its specific brominated isoquinoline structure, which may confer distinct chemical and biological properties compared to other analogs. This uniqueness makes it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C14H11BrN2O3 |
|---|---|
Molekulargewicht |
335.15 g/mol |
IUPAC-Name |
3-(6-bromo-1-oxoisoquinolin-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C14H11BrN2O3/c15-9-1-2-10-8(7-9)5-6-17(14(10)20)11-3-4-12(18)16-13(11)19/h1-2,5-7,11H,3-4H2,(H,16,18,19) |
InChI-Schlüssel |
SUFNIVKCZCTEPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C=CC3=C(C2=O)C=CC(=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl-](/img/structure/B13939003.png)






![tert-butyl 5-(2-amino-5-bromopyridine-3-ylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B13939034.png)

![N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-bromobenzamide](/img/structure/B13939050.png)
